molecular formula C6H13NO2 B555754 3-Methyl-D-isovaline CAS No. 53940-82-2

3-Methyl-D-isovaline

Cat. No.: B555754
CAS No.: 53940-82-2
M. Wt: 131.17 g/mol
InChI Key: GPYTYOMSQHBYTK-ZCFIWIBFSA-N
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Description

Nomenclature and Stereochemical Significance of (R)-2-amino-2,3-dimethylbutanoic Acid

(R)-2-amino-2,3-dimethylbutanoic acid is systematically named according to IUPAC nomenclature, which clearly defines its molecular structure. The "(R)" designation specifies the stereochemical configuration at the chiral center, the alpha-carbon (C2), which is bonded to the amino group, the carboxylic acid group, a methyl group, and an isopropyl group. This specific three-dimensional arrangement is crucial to its function in stereoselective synthesis.

The presence of a quaternary alpha-carbon, substituted with both a methyl and an isopropyl group, imparts significant steric bulk. This steric hindrance is a defining feature of the molecule and plays a pivotal role in its chemical behavior and applications.

Identifier Value
IUPAC Name (2R)-2-amino-2,3-dimethylbutanoic acid
Molecular Formula C6H13NO2
CAS Number 4378-19-2
Molar Mass 131.17 g/mol
Synonyms (R)-alpha-Methylvaline

Contextualization as a Non-Proteinogenic Branched-Chain Amino Acid Analog

(R)-2-amino-2,3-dimethylbutanoic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code for protein synthesis in living organisms. researchgate.net It is an analog of the proteinogenic branched-chain amino acid (BCAA) valine, with the key difference being the presence of an additional methyl group at the alpha-carbon. nih.gov This alpha-methylation significantly alters its conformational properties and its ability to be recognized by biological machinery.

The incorporation of such non-natural amino acids into peptides is a key strategy in medicinal chemistry and materials science. nih.gov It allows for the creation of peptidomimetics with enhanced stability against enzymatic degradation and with tailored conformational preferences.

Overview of Research Trajectories and Academic Relevance

The academic relevance of (R)-2-amino-2,3-dimethylbutanoic acid stems primarily from its utility as a chiral building block and a conformational constraint in peptide chemistry. Research trajectories involving this compound are focused on several key areas:

Asymmetric Synthesis: Its defined stereochemistry makes it a valuable component in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. wikipedia.orgnih.gov It can be employed as a chiral auxiliary, a temporary component of a molecule that directs the stereoselective formation of new stereocenters. wikipedia.orgsigmaaldrich.com

Peptide and Peptidomimetic Synthesis: The incorporation of (R)-2-amino-2,3-dimethylbutanoic acid into peptide chains is a subject of significant interest. medchemexpress.commedchemexpress.com Its bulky side chain and alpha-methylation can induce specific secondary structures, such as turns or helical motifs, which are crucial for biological activity. documentsdelivered.com

Conformational Studies: The rigid and sterically demanding nature of this amino acid provides an excellent tool for studying the principles of peptide folding and conformation. researchgate.netdocumentsdelivered.compsu.edu By observing the structural consequences of its inclusion in a peptide, researchers can gain insights into the forces that govern protein architecture.

The following table summarizes some of the key research applications of (R)-2-amino-2,3-dimethylbutanoic acid:

Research Area Specific Application Significance
Asymmetric Synthesis Chiral AuxiliaryControl over the stereochemical outcome of chemical reactions. wikipedia.orgsigmaaldrich.com
Peptide Chemistry Synthesis of PeptidomimeticsCreation of novel peptides with enhanced stability and specific conformations. nih.govdocumentsdelivered.com
Structural Biology Conformational ConstraintProbing the factors that influence peptide and protein folding. researchgate.netdocumentsdelivered.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTYOMSQHBYTK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426344
Record name 3-Methyl-D-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53940-82-2
Record name 3-Methyl-D-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereoselective Synthesis and Advanced Methodologies for R 2 Amino 2,3 Dimethylbutanoic Acid

Asymmetric Synthesis Approaches for Enantiopure (R)-2-amino-2,3-dimethylbutanoic Acid

The creation of the quaternary stereocenter in α,α-disubstituted amino acids like (R)-2-amino-2,3-dimethylbutanoic acid presents a significant synthetic challenge. Several asymmetric strategies have been developed to achieve high enantioselectivity.

Chiral Catalysis in Asymmetric Synthesis of (R)-2-amino-2,3-dimethylbutanoic Acid

The asymmetric synthesis of α,α-disubstituted amino acids can be achieved using chiral catalysts that facilitate the stereoselective alkylation of amino acid enolate equivalents. researchgate.net Chiral phase-transfer catalysis is a prominent method, where a chiral catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids or a chiral transition metal complex, shuttles reactants between an aqueous and an organic phase, creating a chiral environment for the reaction. researchgate.net

For the synthesis of compounds like (R)-2-amino-2,3-dimethylbutanoic acid, a glycine or alanine Schiff base is typically used as the substrate. This substrate is deprotonated to form an enolate, which is then alkylated. A chiral catalyst, such as a Ni(II) complex containing a chiral ligand like benzylproline, can control the direction of alkylation, leading to high diastereoselectivity. nih.gov Another approach involves chiral aldehyde catalysis, where catalysts derived from BINOL can be used for the asymmetric α-functionalization of unprotected amino esters. nih.govfrontiersin.org These methods offer a reliable pathway to a wide range of α-amino acids with high enantiomeric excess under mild conditions. researchgate.net

Table 1: Overview of Chiral Catalysis Strategies

Catalysis Type Catalyst Example Substrate Key Principle
Phase-Transfer Catalysis (PTC) Cinchona alkaloid-derived quaternary ammonium salts Glycine/Alanine Schiff base enolates The catalyst creates a chiral ion pair, directing the approach of the electrophile to one face of the enolate. researchgate.net
Transition Metal Catalysis Chiral Ni(II) complexes of Schiff bases Alanine derivatives The metal complex acts as a chiral template, controlling the stereochemistry of the alkylation reaction. nih.gov

Strecker Synthesis Modifications with Chiral Auxiliaries for (R)-2-amino-2,3-dimethylbutanoic Acid

The Strecker synthesis, which involves the reaction of a ketone (in this case, 3-methyl-2-butanone) with an ammonia source and a cyanide source, is a fundamental method for producing α-amino acids. wikipedia.org To make this process asymmetric, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome. wikipedia.org

A notable example is the use of (R)-phenylglycine amide as a chiral auxiliary. nih.gov This auxiliary reacts with the ketone to form a chiral imine. The subsequent nucleophilic addition of cyanide occurs preferentially on one face of the imine, dictated by the steric hindrance of the auxiliary. This diastereoselective addition results in an α-amino nitrile enriched in one diastereomer. A key advantage of this method is the potential for a crystallization-induced asymmetric transformation, where the desired diastereomer selectively precipitates from the solution, driving the equilibrium to favor its formation and resulting in very high diastereomeric purity. nih.govrug.nl The auxiliary is then cleaved chemically, for instance, through hydrogenolysis, to yield the final enantiopure α,α-disubstituted amino acid. rug.nl

Table 2: Steps in Asymmetric Strecker Synthesis with a Chiral Auxiliary

Step Description Reactants Product Stereochemical Control
1. Imine Formation The ketone reacts with the chiral amine auxiliary. 3-methyl-2-butanone, (R)-phenylglycine amide Chiral imine intermediate The auxiliary introduces a stereogenic center.
2. Cyanide Addition A cyanide source adds to the imine. Chiral imine, NaCN/AcOH Diastereomerically enriched α-amino nitrile The chiral auxiliary sterically hinders one face of the imine, directing the cyanide attack. nih.gov
3. Crystallization The desired diastereomer selectively precipitates. α-amino nitrile mixture in solution Solid, diastereomerically pure α-amino nitrile The less soluble diastereomer is removed from the equilibrium, shifting the reaction to produce more of it. rug.nl

Enantioselective Hydrogenation Techniques for (R)-2-amino-2,3-dimethylbutanoic Acid Derivatives

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. rsc.org This technique is particularly effective for synthesizing chiral amino acids from prochiral precursors like α-dehydroamino acid derivatives. researchgate.net For a quaternary amino acid such as (R)-2-amino-2,3-dimethylbutanoic acid, the corresponding tetrasubstituted dehydroamino acid derivative would be the substrate.

The process involves the use of a transition metal catalyst, typically rhodium or ruthenium, combined with a chiral phosphine ligand (e.g., DuPhos, BINAP, or ArcPhos). rsc.org This chiral catalyst complex coordinates to the double bond of the dehydroamino acid derivative and delivers hydrogen from a specific face, thereby creating the desired stereocenter with high enantioselectivity. researchgate.netrsc.org The efficiency and enantioselectivity of the hydrogenation are highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions. This method has proven effective for a range of cyclic and acyclic tetrasubstituted olefins, yielding products with excellent enantiomeric excess. rsc.orgnih.gov

Enzymatic and Biocatalytic Pathways for (R)-2-amino-2,3-dimethylbutanoic Acid and Analogs

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing unnatural amino acids.

Metabolic Engineering Strategies for Unnatural Amino Acid Production (e.g., L-2-aminobutyric acid as an analog)

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. While specific pathways for (R)-2-amino-2,3-dimethylbutanoic acid are less documented, extensive research on analogs like L-2-aminobutyric acid (L-ABA) in Escherichia coli demonstrates the power of this approach. L-ABA is a non-natural amino acid that serves as a key intermediate for several pharmaceuticals.

In one strategy, an E. coli strain engineered for L-threonine hyperproduction was used as a starting point. To channel metabolic flux towards L-ABA, several genetic modifications were implemented:

Deletion of the rhtA gene: This modification reduces the secretion of the precursor L-threonine, keeping it inside the cell for conversion.

Overexpression of the ilvA gene: This gene encodes L-threonine deaminase, which converts L-threonine into 2-ketobutyrate (2-KB), the direct keto-acid precursor to L-ABA.

Overexpression of the leuDH gene: This gene from Thermoactinomyces intermedius encodes a leucine dehydrogenase, which performs the reductive amination of 2-KB to L-ABA.

Deletion of the ilvIH gene: This step blocks the competing pathway that converts 2-KB into L-isoleucine, thus redirecting the carbon flux towards L-ABA.

Through fed-batch fermentation, the final engineered strain was able to produce 9.33 g/L of L-ABA, demonstrating the potential of metabolic engineering for the industrial-scale production of unnatural amino acids.

Table 3: Genetic Modifications in E. coli for L-2-aminobutyric acid Production

Gene Modification Purpose Effect on Pathway
Delete rhtA Decrease extracellular secretion of L-threonine. Increases intracellular precursor availability.
Overexpress ilvA Convert L-threonine to 2-ketobutyrate (2-KB). Creates the keto-acid intermediate.
Overexpress leuDH Reductively aminate 2-KB to L-ABA. Forms the final product.

Directed Evolution of Enzymes for Stereoselective Transformation

Directed evolution is a powerful laboratory technique used to engineer enzymes with novel or enhanced properties, such as altered substrate specificity or improved stereoselectivity. nih.gov This process mimics natural evolution but on an accelerated timescale. It involves iterative cycles of creating genetic diversity, expressing the mutant enzymes, and screening for the desired function.

This methodology could be applied to create a biocatalyst for the synthesis of (R)-2-amino-2,3-dimethylbutanoic acid. An existing enzyme, such as an aminotransferase or a dehydrogenase, that shows low activity or selectivity towards the precursor keto acid (2,3-dimethyl-2-ketobutanoic acid) would be chosen as the starting point. nih.govnih.gov

The process would involve the following steps:

Gene Mutagenesis: The gene encoding the parent enzyme is subjected to random mutagenesis (e.g., using error-prone PCR) or site-directed mutagenesis to create a large library of gene variants.

Library Screening: The mutant library is expressed in a host organism (like E. coli), and the resulting enzyme variants are screened using a high-throughput assay for their ability to convert the substrate into the desired (R)-enantiomer.

Selection: The genes from the most successful variants are isolated and used as templates for the next round of mutagenesis.

Through several rounds of this cycle, an enzyme can be evolved to be a highly efficient and stereoselective catalyst for the production of (R)-2-amino-2,3-dimethylbutanoic acid. nih.gov

Table 4: Compounds Mentioned in this Article

Compound Name
(R)-2-amino-2,3-dimethylbutanoic acid
L-2-aminobutyric acid
L-threonine
2-ketobutyrate
L-isoleucine
3-methyl-2-butanone
(R)-phenylglycine amide
α-amino nitrile
Alanine
Glycine

Chemical Synthesis Routes and Precursor Utilization for (R)-2-amino-2,3-dimethylbutanoic Acid

The stereoselective synthesis of (R)-2-amino-2,3-dimethylbutanoic acid, a sterically hindered α,α-disubstituted amino acid, is a significant challenge that requires robust and highly controlled chemical methodologies. The construction of the chiral quaternary α-carbon is the key step, and various strategies have been developed, leveraging different precursor molecules and reaction pathways to achieve high enantiomeric purity. These methods include the hydrolysis of nitrile precursors, the derivatization of existing chiral molecules, and advanced stereoselective reactions that provide access to analogous compounds, demonstrating the breadth of synthetic innovation in this area.

Hydrolysis of Nitrile Precursors (e.g., 2-amino-2,3-dimethylbutanonitrile)

A primary and industrially relevant route to α-amino acids is through the hydrolysis of α-aminonitrile precursors, often synthesized via the Strecker reaction. For (R)-2-amino-2,3-dimethylbutanoic acid, the corresponding precursor is 2-amino-2,3-dimethylbutanonitrile. This method involves two key stages: the synthesis of the aminonitrile and its subsequent hydrolysis to the carboxylic acid. The stereochemistry can be controlled by using a chiral resolving agent after the synthesis of the racemic aminonitrile or by employing an asymmetric Strecker reaction.

The hydrolysis of the nitrile group can be achieved under either chemical or enzymatic conditions. Chemical hydrolysis typically requires harsh conditions, such as strong acids (e.g., sulfuric acid) or bases at elevated temperatures, which can sometimes lead to racemization or decomposition of the product.

A more refined and environmentally benign approach is the use of microbial enzymes, specifically nitrile hydratase (NHase). This biocatalytic method converts the nitrile directly to the corresponding amide (2-amino-2,3-dimethylbutyramide) under mild conditions. nih.govresearchgate.netgoogle.com The amide can then be hydrolyzed to the final carboxylic acid. Strains such as Rhodococcus boritolerans have been identified that possess NHase active towards the bulky 2-amino-2,3-dimethylbutanonitrile substrate. nih.gov This enzymatic process is noted for its high conversion rates and yields, often exceeding 95%, and its ability to operate under mild pH and temperature, thus preserving the stereochemical integrity of the chiral center. google.comgoogle.com

StrainSubstrateProductKey ParametersYield/Productivity
Rhodococcus boritolerans CCTCC M 2081082-amino-2,3-dimethylbutyronitrile (ADBN)2-amino-2,3-dimethylbutyramide (ADBA)Cyanide resistant (5 mM); Temperature control at 10°C to overcome inhibition.91% yield; 50 g/L product concentration in a biphasic system. nih.gov
Nocardia globerula CCTCC No: M2092142-amino-2,3-dimethylbutyronitrile2-amino-2,3-dimethylbutyramideReaction at 30°C with 0.2M substrate concentration.95.5% productive rate. google.com
Rhodococcus qingshengii CCTCC NO: M 20100502-amino-2,3-dimethylbutyronitrile2-amino-2,3-dimethylbutyramideUtilized as a catalyst for industrial production.High yield, short conversion time. google.com

Derivatization and Conversion of Related Chiral Carboxylic Acids (e.g., (2R)-2,3-dimethylbutanoic acid)

The synthesis of α,α-disubstituted amino acids from chiral precursors that already contain the desired carbon skeleton is an attractive strategy. rsc.org However, the direct stereoselective α-amination of a sterically hindered carboxylic acid like (2R)-2,3-dimethylbutanoic acid presents significant challenges. The generation of an enolate at the congested α-position for subsequent electrophilic amination is difficult, often resulting in variable yields. acs.org

To circumvent these challenges, synthetic chemists often employ chiral glycine enolate equivalents, where the chirality is controlled by a removable auxiliary. This approach builds the amino acid from a simpler glycine template rather than derivatizing a complex carboxylic acid. One of the most powerful methods involves the use of a chiral nickel(II) complex of a Schiff base derived from glycine and a chiral ligand.

In this methodology, the glycine unit is deprotonated to form a nucleophilic enolate. The chiral ligand, bound to the nickel center, effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. For the synthesis of (R)-2-amino-2,3-dimethylbutanoic acid, the key steps would be:

Formation of a Ni(II) complex from glycine, a chiral auxiliary (e.g., derived from (S)-2-aminobenzophenone), and a base.

Sequential alkylation of the complex. First with an isopropyl source (e.g., isopropyl iodide) and then with a methyl source (e.g., methyl iodide). The order of alkylation is crucial for achieving the desired product.

Hydrolysis of the resulting complex with acid to release the optically active α,α-disubstituted amino acid and recover the chiral auxiliary. mdpi.com

This approach offers a versatile and highly stereocontrolled route to a wide range of non-proteinogenic amino acids, including those with quaternary stereocenters. jst.go.jpnih.gov

MethodPrecursorKey FeaturesOutcome
Asymmetric α-AminationCarboxylic AcidsUse of isothiourea catalysts with N-aryl-N-aroyldiazenes.Provides N-protected α-amino acid derivatives with high enantiocontrol (typically ≥99% ee). rsc.org
Chiral Glycine EquivalentGlycine Schiff Base-Ni(II) ComplexEmploys a recyclable chiral auxiliary; sequential diastereoselective alkylation.Versatile synthesis of α,α-disubstituted amino acids with high enantiomeric purity. mdpi.com
Tandem Alkylation/π-Allylationα-IminoestersThree-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate.Asymmetric synthesis of α-allyl-α-aryl α-amino acids, demonstrating a strategy for complex quaternary centers. acs.org

Stereoselective Ring-Opening Reactions for Analogous Aminophosphonates

While not a direct synthesis of (R)-2-amino-2,3-dimethylbutanoic acid, the stereoselective synthesis of its phosphorus analogs, α-aminophosphonates, provides valuable insight into advanced asymmetric methodologies. These compounds are important as mimics of amino acids. nih.gov A powerful strategy for their synthesis involves the stereoselective ring-opening of chiral cyclic precursors, such as aziridines or oxazaphospholidines. nih.govnih.gov

The ring-opening of N-activated chiral aziridine-2-phosphonates is a particularly effective method. mdpi.com The high strain of the three-membered aziridine ring facilitates nucleophilic attack. By using a chiral, enantiomerically pure aziridine, the reaction proceeds with high regio- and stereospecificity. The nucleophile attacks the less hindered carbon of the aziridine ring (C3), leading to the formation of a β-substituted-α-aminophosphonate. This SN2-type reaction typically proceeds with inversion of configuration at the center of attack. metu.edu.tr

Similarly, highly diastereoselective synthesis of P-stereogenic aminophosphines can be achieved through the ring-opening of bulky oxazaphospholidines. In this case, organometallic reagents attack the phosphorus center, leading to an inversion of its configuration in an SN2@P-type process. nih.gov The stereochemical outcome is dictated by the geometry of the starting cyclic compound and the nature of the nucleophile.

Cyclic PrecursorNucleophileProduct TypeKey Features
(R)- or (S)-N-Bn-(aziridin-2-yl)methylphosphonatesTrimethylsilyl azide (TMSN₃)2,3-DiaminopropylphosphonatesRegiospecific ring-opening at C3. mdpi.com
(R)- or (S)-N-Bn-(aziridin-2-yl)methylphosphonatesGlacial Acetic Acid2-Amino-3-acetoxypropylphosphonatesRegiospecific ring-opening. mdpi.com
tert-Butyl-oxazaphospholidineOrganometallic Reagents (e.g., Grignards)P-Stereogenic AminophosphinesDiastereoselective SN2 attack at the phosphorus center with inversion of configuration. nih.gov

Analytical Methodologies for Enantiomeric Purity and Structural Characterization of R 2 Amino 2,3 Dimethylbutanoic Acid

Determination of Enantiomeric Excess (ee) for (R)-2-amino-2,3-dimethylbutanoic Acid and Chiral Amino Acids

The determination of enantiomeric excess (ee) is a critical quality control step in the synthesis and application of chiral compounds. It quantifies the purity of one enantiomer in a mixture.

Enantioselective Indicator Displacement Assays (eIDAs)

Enantioselective Indicator Displacement Assays (eIDAs) offer a rapid and often colorimetric method for determining the enantiomeric excess of chiral molecules, including α-amino acids. nih.govnih.gov This technique relies on the competitive binding of a chiral host molecule with an indicator and the chiral analyte (guest). nih.gov

The fundamental principle involves a host-indicator complex that exhibits a specific spectroscopic signal (e.g., color). nih.gov When the chiral analyte is introduced, it displaces the indicator from the host, leading to a change in the spectroscopic signal. nih.gov The magnitude of this change is proportional to the concentration and enantiomeric composition of the analyte. nih.gov For instance, chiral copper(II) complexes have been successfully used as receptors in conjunction with indicators like chrome azurol S to discriminate between enantiomers of various α-amino acids. nih.govnih.gov These assays can be adapted for high-throughput screening using 96-well plates, allowing for the rapid analysis of numerous samples. nih.gov

Key Features of eIDAs:

Speed: Enables high-throughput screening. nih.gov

Method: Utilizes UV-vis spectrophotometry for detection. nih.gov

Application: Proven effective for determining the ee of numerous α-amino acids. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy with Host-Guest Systems

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov While some chiral molecules, termed "cryptochiral," exhibit weak or negligible CD signals, their detection can be amplified through host-guest complexation. nih.gov

In this approach, a chiral or even an achiral host molecule can form a complex with the chiral amino acid derivative (guest). nih.govnih.gov This interaction can induce a CD signal in the host or amplify the guest's existing signal, making it detectable and quantifiable. nih.gov For example, a hydrogen-bonded amide macrocycle has been shown to generate a CD response upon complexing with certain L-α-amino acid esters. nih.govnih.gov Similarly, zinc porphyrin tweezers can bind to amino acids, and the resulting complex's CD spectrum can be used to determine the absolute configuration of the amino acid. columbia.edursc.org

Table 1: Host-Guest Systems in CD Spectroscopy for Amino Acid Analysis

Host Molecule Guest Molecule Type Principle of Detection Reference
Hydrogen-bonded amide macrocycle L-α-amino acid esters Induction of CD response in the host-guest complex. nih.govnih.gov nih.govnih.govdocumentsdelivered.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of chiral compounds. This is typically achieved by using chiral resolving agents, which can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). rsc.orgnih.govacs.orgnih.govacs.orgresearchgate.net

Chiral Derivatizing Agents (CDAs): These reagents react with the enantiomers of the analyte to form diastereomers. Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct, allowing for quantification. rsc.org

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers. nih.govacs.orgnih.govresearchgate.net This interaction leads to different chemical shifts for the corresponding protons or other nuclei in the two enantiomers, enabling the determination of their ratio. nih.govacs.orgnih.gov A variety of CSAs have been developed, including those derived from natural products like isohexides. nih.govacs.orgnih.gov

The choice of the chiral reagent and the experimental conditions, such as solvent and temperature, are crucial for achieving good separation of the NMR signals. rsc.orgnih.govacs.orgnih.gov

Mass Spectrometry Coupled with Isotopically Labeled Enantiomer Methods

Mass spectrometry (MS) has become an indispensable tool for chiral analysis due to its high sensitivity and specificity. nih.govucdavis.edunih.gov When combined with isotopically labeled standards, it provides a robust method for determining enantiomeric excess. rsc.org

One common approach involves using a chiral selector and a mixture of labeled and unlabeled enantiomers. For instance, a quasi-racemic mixture of deuterium-labeled and unlabeled chiral copper(II) complexes can be used for the simultaneous analysis of the enantiomeric excess of free amino acids via electrospray ionization mass spectrometry (ESI-MS). rsc.org The different masses of the complexes formed with the labeled and unlabeled selectors allow for their distinct detection and quantification. rsc.org

Ion mobility-mass spectrometry (IM-MS) is another advanced technique that separates ions based on their size, shape, and charge. nih.govnih.govresearchgate.net This method can resolve diastereomeric complexes formed between a chiral selector and the enantiomers of an analyte, enabling the determination of their enantiomeric ratio. nih.govnih.govresearchgate.net

Chromatographic Methods (e.g., Chiral HPLC) for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. sigmaaldrich.comnih.govyakhak.orgnih.govphenomenex.com Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. sigmaaldrich.comyakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown high chiral recognition ability for a broad range of compounds, including amino acid derivatives. yakhak.org Another class of effective CSPs for underivatized amino acids are those based on macrocyclic glycopeptides, like teicoplanin. sigmaaldrich.com The choice of mobile phase is also critical for achieving optimal separation. sigmaaldrich.com For some applications, derivatization of the amino acids with reagents like N-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can enhance separation and detection. phenomenex.com

Table 2: Chiral HPLC Stationary Phases for Amino Acid Enantioseparation

Chiral Stationary Phase Type Principle Application Example Reference
Polysaccharide-based (e.g., cellulose, amylose derivatives) Differential interaction (e.g., hydrogen bonding, π-π interactions) with enantiomers. yakhak.org Separation of N-FMOC protected α-amino acids. phenomenex.com yakhak.orgphenomenex.com
Macrocyclic glycopeptide-based (e.g., Teicoplanin) Ionic and polar interactions with underivatized amino acids. sigmaaldrich.com Direct analysis of underivatized amino acid enantiomers. sigmaaldrich.com sigmaaldrich.com

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond determining enantiomeric purity, confirming the precise chemical structure of a novel compound like (R)-2-amino-2,3-dimethylbutanoic acid is essential. Advanced spectroscopic techniques are employed for this purpose.

The structural characterization of non-proteinogenic amino acids often requires a combination of spectroscopic methods. nih.govwikipedia.orgacs.orgresearchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY, HSQC, and HMBC) is fundamental for establishing the connectivity of atoms within the molecule. Mass spectrometry provides the accurate molecular weight and fragmentation patterns that help to confirm the structure. For complex structures, computational methods and the generation of structural templates can aid in the interpretation of NMR data. nih.gov The Automated Topology Builder (ATB) server is a resource that can generate the necessary parameters for incorporating non-canonical amino acids into popular NMR structure determination software. nih.gov

Infrared (IR) and Soft X-ray Spectral Fingerprints for Conformational Analysis

The conformational properties of (R)-2-amino-2,3-dimethylbutanoic acid are influenced by intra- and intermolecular interactions, which can be probed using vibrational spectroscopy. Infrared (IR) spectroscopy, in particular, serves as a sensitive tool for identifying functional groups and analyzing the hydrogen-bonding environment that dictates the molecule's preferred spatial arrangement.

Fourier Transform Infrared (FTIR) spectral data has been recorded for the racemic mixture of 2-amino-2,3-dimethylbutanoic acid using a Bruker IFS 85 instrument with a KBr-pellet sample preparation method. nih.gov The resulting spectrum provides a unique fingerprint of the compound in the solid state. The analysis of such spectra focuses on the characteristic absorption bands of the amino (-NH2) and carboxylic acid (-COOH) functional groups. The positions, shapes, and widths of the O-H and N-H stretching bands are especially informative regarding the nature and extent of hydrogen bonding. Similarly, the frequency of the carbonyl (C=O) stretching vibration is sensitive to its involvement in hydrogen bonds.

The study of other amino acids has shown that the balance between intramolecular and intermolecular hydrogen bonding is a dominant factor in determining molecular conformation. rsc.org In the solid state, amino acids typically exist as zwitterions, leading to broad, strong absorptions in the IR spectrum corresponding to the stretches of the ammonium (B1175870) (-NH3+) and carboxylate (-COO-) groups. Conformational analysis involves comparing experimental spectra with theoretical calculations for different possible conformers to determine the most stable structures.

Functional GroupTypical IR Absorption Range (cm⁻¹)Significance for Conformational Analysis
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)The broadness and position indicate strong hydrogen bonding, characteristic of the carboxylic acid dimer or zwitterionic interactions in the solid state.
N-H Stretch (Amine/Ammonium)3500 - 3300 (amine) or 3200-2800 (ammonium)Position and multiplicity of peaks reveal the nature of the amino group (free vs. protonated) and its participation in hydrogen bonds.
C-H Stretch (Alkyl)3000 - 2850Provides information on the hydrocarbon backbone of the molecule.
C=O Stretch (Carbonyl)1760 - 1690 (acid) or 1610-1550 (carboxylate)The frequency shifts to lower wavenumbers when the carbonyl oxygen acts as a hydrogen bond acceptor, providing direct evidence of specific intermolecular interactions.

While IR spectroscopy is a well-established method, soft X-ray absorption spectroscopy represents another powerful, albeit less commonly utilized, technique for the conformational analysis of organic molecules. It can provide detailed information about the electronic structure and local atomic environment. However, specific studies applying soft X-ray spectral analysis to (R)-2-amino-2,3-dimethylbutanoic acid are not prominently featured in the surveyed scientific literature.

Crystallographic Studies of (R)-2-amino-2,3-dimethylbutanoic Acid Derivatives

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state. While crystallographic data for the parent (R)-2-amino-2,3-dimethylbutanoic acid is not detailed in the reviewed literature, a structural study has been performed on its amide derivative, 2-amino-2,3-dimethylbutanamide. nih.gov

The study characterized a racemic mixture of (R)- and (S)-2-amino-2,3-dimethylbutanamide, which was synthesized from 2-amino-2,3-dimethylbutanonitrile. nih.gov The presence of both enantiomers in the crystal lattice results in a centrosymmetric space group. nih.gov The crystal structure revealed that intermolecular N—H⋯O hydrogen bonds are crucial in stabilizing the packing, linking the individual enantiomers into a comprehensive three-dimensional network. nih.gov This type of detailed structural information is vital for understanding the solid-state behavior and intermolecular recognition properties of the molecule.

ParameterValue
Compound 2-Amino-2,3-dimethylbutanamide
Molecular Formula C₆H₁₄N₂O
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a12.1766 (8) Å
b6.1741 (4) Å
c10.2322 (5) Å
β94.682 (6)°
Volume (V) 766.69 (8) ų
Molecules per Unit Cell (Z) 4
Radiation Mo Kα
Temperature 120 K
Data sourced from a crystallographic study on 2-amino-2,3-dimethylbutanamide. nih.gov

Conformational Analysis and Computational Studies of R 2 Amino 2,3 Dimethylbutanoic Acid and Analogs

Theoretical Studies on Potential Energy Surfaces of Amino Acids

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. nih.gov For an amino acid, the PES illustrates how the energy changes with variations in bond lengths, bond angles, and, most importantly, dihedral angles that define the conformation of the backbone and side chain. scispace.com The lowest points on this surface, or minima, correspond to stable conformers of the molecule.

Theoretical studies of amino acid PES are typically conducted using quantum mechanical (QM) methods. These calculations provide a detailed picture of the intrinsic energy landscape, revealing the relative energies of different conformers and the energy barriers between them. researchgate.net For standard amino acids, these studies have identified several low-energy conformations that are frequently observed in protein structures. nih.gov

The complexity of the PES increases with the number of rotatable bonds. In the case of (R)-2-amino-2,3-dimethylbutanoic acid, the key dihedral angles determining its conformation are the backbone angles phi (φ) and psi (ψ), and the side-chain dihedral angle chi (χ). The presence of a methyl group on the α-carbon and a gem-dimethyl group on the β-carbon introduces significant steric hindrance, which profoundly influences the shape of the PES and restricts the number of accessible low-energy conformations.

Computational Methods for Predicting Amino Acid Side Chain Conformations in Peptides and Proteins

Predicting the side-chain conformation of amino acids within a peptide or protein is a critical aspect of protein structure prediction and design. nih.gov Various computational methods have been developed for this purpose, ranging from physics-based approaches to knowledge-based methods that utilize information from experimentally determined protein structures.

One common approach involves the use of rotamer libraries, which are collections of frequently observed side-chain conformations. These libraries are derived from high-resolution crystal structures and provide a discrete set of possible side-chain orientations. Computational algorithms can then search through these rotamers to identify the most favorable conformation based on energy calculations that consider interactions with the protein backbone and surrounding residues.

More advanced methods employ molecular mechanics (MM) force fields to calculate the energy of different side-chain conformations. These force fields approximate the potential energy of the system using a set of classical mechanics equations that describe bond stretching, angle bending, torsional potentials, and non-bonded interactions. By minimizing this energy, the most stable side-chain conformation can be predicted. For unnatural amino acids like (R)-2-amino-2,3-dimethylbutanoic acid, which are not typically found in standard rotamer libraries, MM-based methods are particularly valuable.

Molecular Dynamics Simulations and Quantum Chemical Calculations for Conformational Landscapes

Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools for exploring the conformational landscapes of amino acids in detail. nih.gov MD simulations provide a dynamic picture of how a molecule moves and samples different conformations over time. researchgate.net In these simulations, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion and a chosen force field. nih.gov By simulating the molecule in a solvent environment, such as water, it is possible to observe how the amino acid's conformation is influenced by its surroundings. youtube.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a more accurate description of the electronic structure and energetics of the molecule. nih.gov These methods can be used to generate a detailed potential energy surface and to calculate the relative energies of different conformers with high precision. nih.gov For a molecule like (R)-2-amino-2,3-dimethylbutanoic acid, DFT calculations can precisely quantify the energetic penalties associated with sterically hindered conformations, providing a clear picture of its conformational preferences.

Illustrative Conformational Energy Data for a Dipeptide Model of (R)-2-amino-2,3-dimethylbutanoic Acid
ConformerBackbone Dihedral Angles (φ, ψ)Relative Energy (kcal/mol)Population (%)
β-sheet-135°, +135°0.0075.3
Polyproline II-75°, +145°1.1510.2
Right-handed α-helix-57°, -47°2.501.4
Left-handed α-helix+57°, +47°4.000.1

Impact of Substituents on Conformational Preferences (e.g., Geminal Substitution)

The introduction of substituents on the α-carbon and side chain of an amino acid can have a dramatic impact on its conformational preferences. In (R)-2-amino-2,3-dimethylbutanoic acid, two key substitutions are present: an α-methyl group and a β-gem-dimethyl group.

The α-methylation significantly restricts the accessible regions of the Ramachandran plot (the plot of φ vs. ψ angles). scispace.com This steric hindrance makes many of the conformations that are accessible to its parent amino acid, valine, energetically unfavorable. As a result, α-methylated amino acids often induce specific secondary structures, such as helices or turns, when incorporated into peptides. scispace.com

The gem-dimethyl group on the β-carbon further constrains the side-chain conformation. This "Thorpe-Ingold effect" or conformational locking restricts the rotation around the Cα-Cβ bond (the χ1 dihedral angle). This has been observed in studies of other gem-dimethyl substituted amino acids, where the bulky gem-dimethyl group limits the side chain to a smaller set of preferred rotamers. nih.gov The combination of α-methylation and β-gem-dimethylation in (R)-2-amino-2,3-dimethylbutanoic acid results in a highly constrained amino acid, with a well-defined and predictable conformational landscape.

Expected Impact of Substitutions on Dihedral Angle Preferences
Dihedral AngleTypical Range for ValineExpected Range for (R)-2-amino-2,3-dimethylbutanoic acidReason for Restriction
φ (phi)-150° to -50°Narrower range within β-sheet and α-helical regionsSteric clash of α-methyl group with backbone atoms
ψ (psi)-60° to +160°Restricted movement due to α-methylationSteric interactions between α-methyl group and subsequent residue
χ1 (chi1)gauche- (-60°), trans (180°), gauche+ (+60°)Preference for a single rotamer (e.g., trans)Steric hindrance from the gem-dimethyl group

Note: The data in this table is illustrative and based on the general principles of steric hindrance in substituted amino acids. Specific values would require dedicated computational studies.

Biochemical and Biological Research Applications of R 2 Amino 2,3 Dimethylbutanoic Acid

Incorporation into Peptides and Proteins for Functional Modulation

The introduction of (R)-2-amino-2,3-dimethylbutanoic acid into peptide and protein structures allows for the precise manipulation of their three-dimensional conformations, thereby influencing their biological activity.

Protein Engineering and Design with Unnatural Amino Acids

The field of protein engineering continually seeks novel methods to enhance protein stability, activity, and to create proteins with new functions. The incorporation of unnatural amino acids (UAAs), such as (R)-2-amino-2,3-dimethylbutanoic acid, represents a powerful strategy in this endeavor. neb.com These UAAs introduce chemical functionalities and steric constraints not found in the canonical 20 amino acids, thereby expanding the accessible chemical space for protein design. neb.com

(R)-2-amino-2,3-dimethylbutanoic acid, as an α,α-disubstituted amino acid, is particularly effective at inducing specific secondary structures, most notably helical conformations. nih.govnih.gov The steric hindrance provided by the α-methyl group restricts the permissible values of the peptide backbone dihedral angles (φ and ψ), favoring conformations that lead to the formation of stable helices, such as the 310-helix and the α-helix. nih.govnih.gov This property is highly desirable in the design of synthetic peptides and proteins where a stable, well-defined structure is crucial for function. For instance, the stabilization of α-helical structures is critical in mimicking the binding interfaces of many proteins. mdpi.com

Research has demonstrated that the incorporation of α,α-disubstituted amino acids can significantly enhance the proteolytic stability of peptides, a critical attribute for therapeutic applications. idtdna.com The sterically hindered nature of the peptide bond involving (R)-2-amino-2,3-dimethylbutanoic acid makes it less susceptible to cleavage by proteases.

Genetic Code Expansion and Reprogramming for Site-Specific Incorporation

The site-specific incorporation of unnatural amino acids into proteins within a living organism has been made possible through the revolutionary technique of genetic code expansion. This methodology involves the repurposing of a nonsense codon, typically the amber stop codon (UAG), to encode for the UAA. medchemexpress.com This requires the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the host organism. medchemexpress.com The synthetase is engineered to specifically recognize the UAA, in this case, (R)-2-amino-2,3-dimethylbutanoic acid, and charge it onto the corresponding orthogonal tRNA. This tRNA, in turn, possesses an anticodon that recognizes the repurposed codon, leading to the insertion of the UAA at the desired position within the protein sequence during translation.

While the direct incorporation of (R)-2-amino-2,3-dimethylbutanoic acid via genetic code expansion is a subject of ongoing research, the general methodology has been successfully applied for a wide variety of other UAAs. frontiersin.org The primary challenge lies in engineering an aminoacyl-tRNA synthetase that can efficiently and selectively recognize the (R)-enantiomer of α-methylvaline. The successful development of such a system would open up new avenues for in vivo protein engineering, allowing for the creation of proteins with novel functions and enhanced stability directly within a cellular context.

For now, site-directed mutagenesis remains a powerful in vitro tool for introducing specific mutations into a plasmid's DNA sequence, which can then be used for in vitro protein synthesis containing the desired amino acid at a specific location. neb.comnih.govidtdna.comneb.com

Synthetic Peptide and Protein Synthesis with Non-Proteinogenic Amino Acids

Solid-phase peptide synthesis (SPPS) is the cornerstone of creating peptides and small proteins containing non-proteinogenic amino acids like (R)-2-amino-2,3-dimethylbutanoic acid. youtube.com SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. youtube.com This method offers the flexibility to incorporate a vast array of modified amino acids at any desired position in the sequence.

The synthesis of peptides containing sterically hindered α,α-disubstituted amino acids such as (R)-2-amino-2,3-dimethylbutanoic acid can present challenges, often requiring optimized coupling conditions to achieve high yields. nih.gov However, the ability to create these custom peptides has been instrumental in studying the conformational effects of this unique amino acid.

Conformational studies on peptides containing α,α-disubstituted amino acids have revealed their profound impact on secondary structure. As shown in the table below, the introduction of such residues can stabilize helical folds.

Peptide SequenceIncorporated α,α-disubstituted Amino AcidObserved Conformation
Model Hexapeptideα-aminoisobutyric acid (Aib)310-helix
Model Nonapeptide1-aminocyclopentanecarboxylic acid (Ac5c)Mixture of 310- and α-helices
Model Nonapeptide(S,S)-Ac5cdOMα-helix

This table presents findings from a study on the conformational effects of different α,α-disubstituted amino acids on leucine-based peptides, illustrating their helix-inducing properties. idtdna.com

Modulation of Protein–Protein Interactions and Enzyme Activity via Non-Proteinogenic Amino Acids

The ability of (R)-2-amino-2,3-dimethylbutanoic acid to enforce specific conformations on peptides makes it a powerful tool for modulating protein-protein interactions (PPIs) and enzyme activity. Many PPIs are mediated by short, often helical, peptide segments. By designing synthetic peptides that mimic these interaction motifs and incorporating (R)-2-amino-2,3-dimethylbutanoic acid to stabilize the bioactive conformation, researchers can create potent inhibitors or modulators of these interactions.

The introduction of a UAA can also directly impact enzyme function. frontiersin.org By replacing a key residue in an enzyme's active site or at an allosteric site with (R)-2-amino-2,3-dimethylbutanoic acid, it is possible to alter the enzyme's substrate specificity, catalytic efficiency, or stability. manchesterorganics.com The rigid conformation imposed by the UAA can lead to a more pre-organized active site, potentially enhancing catalytic rates. Conversely, its steric bulk can be used to block substrate access or disrupt the catalytic machinery, thereby inhibiting enzyme activity.

While specific studies detailing the modulation of PPIs and enzyme activity with (R)-2-amino-2,3-dimethylbutanoic acid are areas of active investigation, the foundational principles have been established with other unnatural amino acids. neb.com

Role in Chiral Recognition and Biological Discrimination

The stereochemistry of amino acids is fundamental to their biological function. Biological systems exhibit a high degree of chirality, almost exclusively utilizing L-amino acids in protein synthesis. The study of how biological systems differentiate between enantiomers is crucial for understanding molecular recognition processes.

Studies of Biological Systems Differentiating Enantiomers

Biological systems, particularly enzymes, are exquisite chiral selectors. The active site of an enzyme is a three-dimensional chiral environment that can preferentially bind and process one enantiomer over the other. This principle is the basis for the enzymatic resolution of racemic mixtures of amino acids.

While specific studies on the biological discrimination of (R)- and (S)-2-amino-2,3-dimethylbutanoic acid are not extensively documented in the readily available literature, the general mechanisms of chiral recognition by enzymes are well understood. nih.gov For an enzyme to differentiate between the enantiomers of 2-amino-2,3-dimethylbutanoic acid, its active site would need to have specific interaction points that can only be satisfied by the correct spatial arrangement of the functional groups (the amino group, the carboxyl group, the isopropyl group, and the α-methyl group) of one enantiomer.

The breakdown of chiral recognition can occur in certain environments, such as on the surface of some materials, where the interactions are reduced to a two-dimensional plane. nih.gov However, in the highly structured and three-dimensional environment of a protein's binding site, such discrimination is the norm. The study of how enzymes interact with enantiomers of α,α-disubstituted amino acids like 2-amino-2,3-dimethylbutanoic acid can provide valuable insights into the principles of molecular recognition and enzyme stereospecificity.

Enantioselective Interactions with Biological Receptors and Ligands

The principle of chirality is fundamental to molecular recognition in biological systems. Receptors, enzymes, and other biological ligands are themselves chiral entities, composed of L-amino acids, which creates a specific three-dimensional environment. This inherent chirality dictates that they will interact differently with the two enantiomers of a chiral molecule like 2-amino-2,3-dimethylbutanoic acid. The (R)- and (S)-enantiomers, while chemically identical in an achiral environment, will exhibit distinct binding affinities and efficacies when interacting with a biological receptor.

This enantioselectivity is driven by the need for a precise multi-point interaction between the ligand and the receptor's binding pocket. For a valine derivative such as (R)-2-amino-2,3-dimethylbutanoic acid, these interactions would involve its carboxylate and amino groups, as well as its hydrophobic side chain. Studies on the β2-adrenergic receptor, for example, have shown that the size and orientation of a hydrophobic residue like valine within the binding pocket are critical for the binding of both agonists and antagonists. elsevierpure.comnih.gov Replacing the native valine residue can significantly alter ligand affinity, demonstrating the precise steric requirements of the pocket. elsevierpure.comnih.gov Therefore, the specific spatial arrangement of the methyl group on the alpha-carbon of the (R)-enantiomer, versus the (S)-enantiomer, would lead to a different fit within a chiral receptor, resulting in one enantiomer binding more strongly or eliciting a different functional response than the other. This selective recognition is a key principle in drug design and in understanding the biological activity of chiral molecules. mdpi.com

Investigation of Metabolic Pathways and Enzyme Interactions

(R)-2-amino-2,3-dimethylbutanoic Acid as a Probe for Metabolic Studies

Non-proteinogenic amino acids, particularly those with structural modifications that resist metabolic degradation, are valuable tools for studying metabolic pathways. The defining feature of (R)-2-amino-2,3-dimethylbutanoic acid in this context is its alpha-methyl group. This modification replaces the alpha-hydrogen, which is essential for the initial transamination step in amino acid catabolism. By blocking this key reaction, the molecule is rendered resistant to breakdown by common metabolic enzymes like aminotransferases. enamine.net

This metabolic stability is a critical feature of a useful metabolic probe. researchgate.net Because it is not easily degraded, (R)-2-amino-2,3-dimethylbutanoic acid can be introduced into a biological system to interact with specific targets, such as transporters or receptors, without being consumed by catabolic pathways. researchgate.netnih.gov This allows researchers to trace its distribution, study its interaction with specific proteins, or observe its influence on a pathway over time without the confounding variable of its degradation. This resistance to proteolysis makes alpha-methylated amino acids useful in designing metabolically stable peptidomimetics and investigating the roles of endogenous peptides and their metabolic pathways. researchgate.netnih.gov

Enzyme Substrate Specificity for Non-Proteinogenic Amino Acids

Enzymes exhibit a high degree of substrate specificity, which arises from the precise three-dimensional structure of their active sites. For an amino acid to be a substrate for a catabolic enzyme like an aminotransferase, it must not only fit within the active site but also possess the necessary chemical groups for catalysis. In the case of branched-chain aminotransferase (BCAT), the reaction requires the removal of the alpha-hydrogen to facilitate the transfer of the amino group. youtube.comyoutube.com

(R)-2-amino-2,3-dimethylbutanoic acid is a non-proteinogenic amino acid that challenges this specificity. Due to the substitution of the alpha-hydrogen with a methyl group, it lacks the necessary proton for the transamination reaction to proceed. enamine.net Consequently, it cannot serve as a substrate for branched-chain aminotransferases. Instead of being processed, its structure makes it a potential competitive inhibitor of these enzymes. It can likely bind to the active site due to its structural similarity to valine but will halt the catalytic cycle because it cannot be deaminated, thus blocking the enzyme from processing its natural substrates. This illustrates a key principle of enzyme specificity: minor structural modifications, such as alpha-methylation, can convert a substrate into an inhibitor.

Interactions with Branched-Chain Amino Acid (BCAA) Metabolism and Enzymes (e.g., branched-chain α-keto acid dehydrogenase)

The catabolism of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is a critical metabolic pathway primarily initiated in skeletal muscle. youtube.comnih.gov This pathway involves two key enzymatic steps. First, the reversible transamination of the BCAA to its corresponding branched-chain α-keto acid (BCKA) is catalyzed by branched-chain aminotransferase (BCAT). youtube.comnih.gov Second, the irreversible oxidative decarboxylation of the BCKA is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.comyoutube.com The activity of the BCKDH complex is a rate-limiting step and is tightly regulated by a dedicated kinase, BCKDK, which inactivates the complex via phosphorylation. wikipedia.org

(R)-2-amino-2,3-dimethylbutanoic acid, as an alpha-methylated analog of valine, is expected to significantly interfere with this pathway.

Interaction with BCAT: The initial transamination step requires the removal of the alpha-proton from the amino acid. youtube.com As (R)-2-amino-2,3-dimethylbutanoic acid has a methyl group in this position, it cannot be deaminated by BCAT. It would therefore act as a competitive inhibitor of the enzyme, blocking the metabolism of natural BCAAs like valine, leucine, and isoleucine at the first step of the pathway.

Interaction with BCKDH: Even if the corresponding α-keto acid of this compound were formed through an alternative pathway, it would likely inhibit the BCKDH complex. The BCKDH complex has a specific substrate-binding pocket, and the presence of a quaternary carbon (the alpha-carbon with its two methyl groups) would create significant steric hindrance, preventing the proper binding and subsequent oxidative decarboxylation that the enzyme performs on natural BCKAs. youtube.com

By inhibiting one or both of the initial enzymes in BCAA catabolism, this compound can induce an accumulation of BCAAs, a state linked to various pathophysiological conditions. frontiersin.org

Table 1: Key Enzymes in the Branched-Chain Amino Acid (BCAA) Catabolic Pathway

Enzyme Abbreviation Location Function Regulation
Branched-Chain Aminotransferase BCAT Cytosolic (BCAT1) & Mitochondrial (BCAT2) Reversibly converts BCAAs to Branched-Chain α-Keto Acids (BCKAs). nih.gov Substrate availability.
Branched-Chain α-Keto Acid Dehydrogenase Complex BCKDH Mitochondrial Inner Membrane Irreversibly catalyzes the oxidative decarboxylation of BCKAs. youtube.com Inactivated by phosphorylation via BCKDK; activated by dephosphorylation via PP2Cm. frontiersin.org
BCKDH Kinase BCKDK Mitochondrial A kinase that phosphorylates and inactivates the BCKDH complex. wikipedia.org Allosterically inhibited by high levels of BCKAs. frontiersin.org

Neurobiological Research Applications

Potential in Neurodegenerative Diseases and Neurotransmitter System Modulation

The metabolism of branched-chain amino acids is increasingly recognized for its role in central nervous system health, and its dysregulation has been implicated in neurological disorders. nih.gov Accumulation of BCAAs and their keto-acid derivatives (BCKAs), which can occur when the BCKDH complex is deficient, is known to be neurotoxic. frontiersin.org This toxicity is proposed to stem from mechanisms including the inhibition of key enzymes in brain energy metabolism and the induction of apoptosis in neurons and glial cells. frontiersin.org

(R)-2-amino-2,3-dimethylbutanoic acid presents a unique tool for exploring these neurobiological processes. As a potent inhibitor of BCAA catabolism, it can be used in research models to simulate the metabolic state of diseases like Maple Syrup Urine Disease, where BCAA breakdown is impaired. frontiersin.org This allows for controlled studies into the downstream effects of BCAA accumulation on neuronal health and survival.

Furthermore, as an (R)-amino acid, it is a stereoisomer of the D-amino acids that are known to act as modulators of neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor. acs.org D-serine, for example, is a co-agonist at the NMDA receptor, and dysregulation of this system is linked to neurodegenerative conditions like Alzheimer's disease. nih.gov The potential for (R)-2-amino-2,3-dimethylbutanoic acid to interact with such receptors, combined with its ability to disrupt BCAA homeostasis and neurotransmitter synthesis, makes it a compound of interest for investigating the complex interplay between metabolic pathways and neurodegeneration. nih.gov

Table 2: Summary of Potential Neurobiological Research Applications

Research Area Proposed Mechanism of Action Potential Research Outcome
Modeling Neurotoxic States Inhibition of BCAT and/or BCKDH, leading to accumulation of BCAAs and BCKAs. Understanding the specific pathways of neurotoxicity and apoptosis induced by BCAA dysregulation, relevant to diseases like MSUD. frontiersin.org
Neurotransmitter System Modulation Potential interaction with amino acid receptors (e.g., NMDA receptor) due to its (R)-chiral configuration, similar to D-amino acids. nih.gov Elucidating the role of non-proteinogenic amino acids in modulating synaptic transmission and neuronal excitability.

| Investigating Neurodegeneration | Inducing a state of metabolic stress that may mimic aspects of neurodegenerative diseases. | Identifying downstream cellular stress pathways and potential therapeutic targets to mitigate neurodegeneration. nih.gov |

Investigation of Neurotoxic Analogs and Related Mechanisms

The study of neurotoxic analogs of (R)-2-amino-2,3-dimethylbutanoic acid provides crucial insights into the structure-activity relationships that govern neuronal cell death and excitotoxicity. While (R)-2-amino-2,3-dimethylbutanoic acid itself is a non-proteinogenic amino acid, modifications to its structure can yield compounds with significant neurotoxic potential. Research in this area often focuses on understanding how alterations in the chemical structure influence interactions with neuronal receptors and transporters, ultimately leading to cellular damage.

Detailed Research Findings

Investigations into the neurotoxicity of branched-chain amino acids (BCAAs) and their derivatives have revealed that high concentrations can be detrimental to neuronal health. This is particularly relevant for cortical neurons, which appear to be more susceptible to BCAA-induced toxicity compared to other neuronal populations like those in the hippocampus. nih.gov The neurotoxic effects are often linked to the overstimulation of glutamate (B1630785) receptors, a phenomenon known as excitotoxicity. nih.govnih.gov

One of the key mechanisms implicated in the neurotoxicity of BCAA analogs is the excessive activation of N-methyl-D-aspartate (NMDA) receptors. nih.gov This overstimulation leads to a cascade of intracellular events, including a massive influx of calcium ions, which can trigger various cell death pathways. nih.gov The presence of astrocytes, a type of glial cell in the central nervous system, appears to be a critical factor in mediating this neurotoxicity, highlighting the complex interplay between different cell types in the brain. nih.gov

Furthermore, research into related compounds, such as the neurotoxin β-N-methylamino-L-alanine (BMAA), has shown that neurotoxicity can be multifaceted, involving not only excitotoxicity through glutamate receptor activation but also the induction of oxidative stress. diva-portal.org While not direct analogs, the study of such compounds provides a framework for understanding the potential mechanisms of neurotoxicity for derivatives of (R)-2-amino-2,3-dimethylbutanoic acid.

The stereochemistry of amino acid analogs can also play a significant role in their biological activity, including their neurotoxic potential. The spatial arrangement of atoms in a molecule can dramatically affect its ability to bind to and activate receptors. nih.govacs.org Although specific data on the neurotoxicity of various stereoisomers of (R)-2-amino-2,3-dimethylbutanoic acid analogs are not extensively detailed in the available literature, the principle of stereospecificity is a fundamental concept in neuropharmacology.

Advanced Applications and Future Directions in Chemical Biology and Medicinal Chemistry

Development of Chiral Building Blocks in Pharmaceutical Synthesis

(R)-2-amino-2,3-dimethylbutanoic acid serves as a crucial chiral building block in the asymmetric synthesis of complex molecules, particularly for pharmaceutical applications. lookchem.comsmolecule.com Its rigid structure and defined stereochemistry are instrumental in controlling the three-dimensional arrangement of atoms in a target molecule, which is a critical factor for biological activity.

The primary utility of this compound in pharmaceutical synthesis lies in its role as a chiral auxiliary or a key structural component. As an auxiliary, it can guide a chemical reaction to favor the formation of one enantiomer over another, which can then be cleaved from the final product. More frequently, it is incorporated directly into the molecular scaffold of a drug candidate. The presence of the quaternary α-carbon, substituted with both a methyl and an isopropyl group, introduces significant steric bulk. This steric hindrance is a defining characteristic that influences the molecule's conformation and interactions with biological targets.

In the synthesis of new drugs, (R)-2-amino-2,3-dimethylbutanoic acid can be used to create analogs of natural peptides or other bioactive molecules. By replacing a natural amino acid with this non-proteinogenic counterpart, chemists can introduce conformational constraints, enhance metabolic stability, and improve the pharmacokinetic profile of a potential therapeutic agent. This strategic incorporation allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

Design of Peptidic and Non-Peptidic Complexes with Enhanced Properties

The incorporation of non-proteinogenic amino acids like (R)-2-amino-2,3-dimethylbutanoic acid is a cornerstone strategy in the design of peptidomimetics and other molecular complexes with superior properties. Natural peptides often suffer from limitations such as poor stability against enzymatic degradation and low bioavailability, which hinders their therapeutic potential.

By integrating (R)-2-amino-2,3-dimethylbutanoic acid into a peptide sequence, researchers can create peptidomimetics that are more resistant to proteases. The bulky side chain and the α,α-disubstituted nature of the amino acid protect the adjacent peptide bonds from enzymatic cleavage. This enhanced stability leads to a longer half-life in biological systems, which is a desirable attribute for many drug candidates.

Furthermore, the conformational rigidity of this amino acid helps to lock the peptide backbone into a specific three-dimensional structure. This pre-organization can lead to higher binding affinity and selectivity for a specific biological target, as less conformational entropy is lost upon binding. The ability to design peptides with well-defined and stable structures is crucial for modulating protein-protein interactions or targeting specific receptors with high precision. These principles also extend to non-peptidic complexes, where the chiral and steric properties of the amino acid can be used to control the architecture and recognition properties of supramolecular assemblies.

Exploration in Material Science (e.g., Chiral Polymers)

The unique stereochemical properties of (R)-2-amino-2,3-dimethylbutanoic acid are also being explored in the field of material science, particularly in the development of chiral polymers. smolecule.com When this chiral monomer is incorporated into a polymer chain, it can impart its chirality to the macroscopic properties of the resulting material. smolecule.com

Chiral polymers have a wide range of potential applications stemming from their ability to interact differently with left- and right-handed forms of other molecules. This makes them valuable for:

Chiral Separation Technologies: Chiral polymers can be used as stationary phases in chromatography to separate enantiomers, a critical process in the pharmaceutical industry.

Drug Delivery Systems: The chirality of a polymer can influence its interaction with biological systems, potentially leading to more targeted and effective drug delivery vehicles.

Advanced Materials: Chiral polymers can exhibit unique optical and electronic properties, making them candidates for use in specialized sensors, displays, and other advanced functional materials. smolecule.com

The research in this area focuses on how the specific structure of (R)-2-amino-2,3-dimethylbutanoic acid can be used to control the helical structure and recognition capabilities of polymers, opening up new avenues for the design of sophisticated materials with tailored functionalities. smolecule.com

Computational Protein Design Incorporating Non-Proteinogenic Amino Acids

Computational protein design is a powerful tool used to create new proteins with novel functions or enhanced stability. plos.orgrpi.edu These methods use sophisticated algorithms and energy functions to predict amino acid sequences that will fold into a desired three-dimensional structure. plos.orgrpi.edunih.gov The inclusion of non-proteinogenic amino acids like (R)-2-amino-2,3-dimethylbutanoic acid into these computational models significantly expands the accessible chemical space for protein engineering.

By incorporating this amino acid into a protein design, scientists can introduce structural constraints that are not achievable with the 20 canonical amino acids. The steric bulk of the isopropyl and methyl groups at the α-carbon can be used to enforce specific backbone conformations or to create precisely shaped cavities for binding small molecules. This allows for the design of highly stable proteins and enzymes with customized active sites.

Current computational methods are being adapted to handle the unique properties of non-natural amino acids. rsc.org This involves developing accurate parameters for their conformational preferences and interactions. The ability to computationally model the behavior of (R)-2-amino-2,3-dimethylbutanoic acid within a protein structure is essential for its successful application in creating next-generation biologics, biosensors, and industrial catalysts.

Emerging Research Areas and Unexplored Facets of (R)-2-amino-2,3-dimethylbutanoic Acid

While significant progress has been made, the full potential of (R)-2-amino-2,3-dimethylbutanoic acid is still being uncovered. Several emerging research areas promise to reveal new applications and a deeper understanding of this unique molecule.

Metabolic Probes: As an analog of the natural amino acid valine, it could potentially be used as a probe to study metabolic pathways and the substrate specificity of enzymes involved in amino acid metabolism.

Novel Catalysts: The chiral scaffold of the molecule could be used as a foundation for designing new asymmetric catalysts for stereoselective chemical transformations.

Biomaterials: Beyond chiral polymers, its incorporation into hydrogels or other biomaterials could lead to materials with unique self-assembly properties and biocompatibility for tissue engineering and regenerative medicine.

Modulation of Protein Aggregation: The conformational constraints imposed by this amino acid could be exploited to design peptides that interfere with the aggregation of proteins associated with neurodegenerative diseases.

Further research is needed to fully explore these and other potential applications. A deeper investigation into its synthesis, reactivity, and interactions within complex biological and material systems will undoubtedly open up new and exciting avenues in chemical biology and medicinal chemistry.

Q & A

Q. What computational models predict the compound’s interactions with enzymes like D-amino acid oxidases?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using enzyme structures (PDB: 1KKF). Calculate binding free energies (MM-PBSA) to compare with natural substrates like D-alanine. Validate predictions with kinetic assays (Km_m, Vmax_{max}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.